molecular formula C10H14O5 B579396 Ethyl 2,2-diacetyl-3-oxobutanoate CAS No. 19446-51-6

Ethyl 2,2-diacetyl-3-oxobutanoate

Cat. No.: B579396
CAS No.: 19446-51-6
M. Wt: 214.217
InChI Key: CKKPZIZBHKYLGY-UHFFFAOYSA-N
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Description

Ethyl 2,2-diacetyl-3-oxobutanoate is an organic compound that belongs to the class of beta-keto esters. This compound is characterized by the presence of two acetyl groups and a keto group attached to a butanoate ester. It is a versatile intermediate used in various chemical syntheses due to its reactive nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-diacetyl-3-oxobutanoate can be synthesized through the alkylation of enolate ionsThis compound is more acidic than ordinary esters and can be almost completely converted to an enolate by sodium ethoxide . The enolate ion can then be alkylated by reaction with an alkyl halide .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of strong, sterically hindered bases such as lithium diisopropylamide (LDA) to ensure complete conversion to the enolate ion. Nonprotic solvents are used to prevent nucleophilic addition .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-diacetyl-3-oxobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-diacetyl-3-oxobutanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving beta-keto esters.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2,2-diacetyl-3-oxobutanoate involves the formation of enolate ions. These ions act as nucleophiles and participate in various chemical reactions, such as alkylation and condensation. The molecular targets and pathways involved include the formation of new carbon-carbon bonds through nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-diacetyl-3-oxobutanoate is unique due to the presence of two acetyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. This compound’s ability to form stable enolate ions makes it particularly useful in alkylation reactions .

Properties

IUPAC Name

ethyl 2,2-diacetyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-5-15-9(14)10(6(2)11,7(3)12)8(4)13/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKPZIZBHKYLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702750
Record name Ethyl 2,2-diacetyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19446-51-6
Record name Ethyl 2,2-diacetyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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